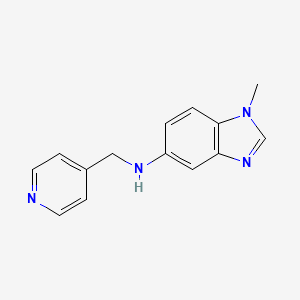
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine, also known as P5, is a small molecule compound that has gained attention in the scientific community due to its potential use in cancer therapy.
Mécanisme D'action
The exact mechanism of action of 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is not fully understood. However, it is believed to target the DNA replication machinery in cancer cells, leading to cell cycle arrest and apoptosis. 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in various diseases such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is the lack of research on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and treatment regimen for 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine.
Orientations Futures
Future research on 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine could focus on its potential use in combination with other chemotherapy drugs or immunotherapies. Additionally, studies could investigate the use of 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine in other diseases such as inflammation and autoimmune disorders. Further research is also needed to fully understand the mechanism of action of 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine and its potential side effects.
Conclusion:
In conclusion, 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine, or 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine, is a promising compound for cancer therapy due to its anti-cancer and anti-inflammatory properties. Its ease of synthesis and low cost make it a desirable candidate for lab experiments. Further research is needed to fully understand its mechanism of action and potential use in combination with other therapies.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine involves a multi-step process that includes the reaction of 4-(chloromethyl)pyridine with 1-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a base. The resulting intermediate is then treated with an amine to yield 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been shown to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
Propriétés
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-10-17-13-8-12(2-3-14(13)18)16-9-11-4-6-15-7-5-11/h2-8,10,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNZDRCXMQRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



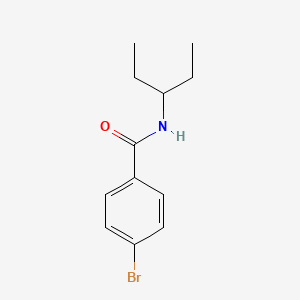
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)
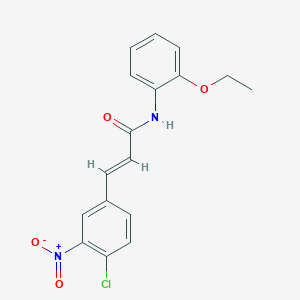
![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
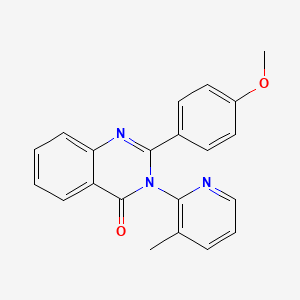
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)

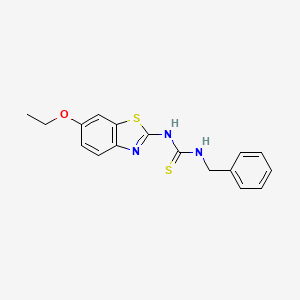
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)